molecular formula C18H21N3O5S2 B2812659 N1-benzyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869071-99-8

N1-benzyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2812659
CAS RN: 869071-99-8
M. Wt: 423.5
InChI Key: YFIHVSLVGBXRTK-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, also known as BTO, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BTO belongs to the class of sulfonyl-containing compounds, which have been reported to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Scientific Research Applications

Synthesis Methodologies

A significant area of research involves the development of novel synthetic methodologies for oxalamide and related compounds. For instance, a study by Mamedov et al. (2016) introduces a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting the utility of this method for synthesizing anthranilic acid derivatives and oxalamides with potential applications in various fields including materials science and pharmacology Mamedov et al., 2016.

Biological Evaluation

Research on derivatives of similar structures often aims at evaluating their biological activities. Küçükgüzel et al. (2013) synthesized a series of novel compounds related to celecoxib, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study indicates the potential for compounds with complex oxalamide-like structures to serve as therapeutic agents Küçükgüzel et al., 2013.

Conducting Polymers

Another research application involves the synthesis and characterization of conducting polymers incorporating thiophene derivatives, as demonstrated by Turac et al. (2014). This work explores the electrochemical copolymerization of thiophene derivatives, providing insights into the development of materials with enhanced electrical properties Turac et al., 2014.

Antitumor Agents

The synthesis of novel compounds incorporating the thiophene moiety has been explored for their potential as anti-tumor agents. Gomha et al. (2016) investigated a new series of bis-pyrazolyl-thiazoles incorporating thiophene, which exhibited promising activities against hepatocellular carcinoma cell lines Gomha et al., 2016.

Molecular Docking and Pharmacological Characterization

Molecular docking studies and pharmacological characterization of compounds with similar structures to the one mentioned can provide valuable insights into their mechanisms of action and potential therapeutic applications. For example, pharmacological characterization of κ-opioid receptor antagonists explores their potential for treating depression and addiction disorders Grimwood et al., 2011.

properties

IUPAC Name

N'-benzyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c22-17(19-12-14-6-2-1-3-7-14)18(23)20-13-15-21(9-5-10-26-15)28(24,25)16-8-4-11-27-16/h1-4,6-8,11,15H,5,9-10,12-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIHVSLVGBXRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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